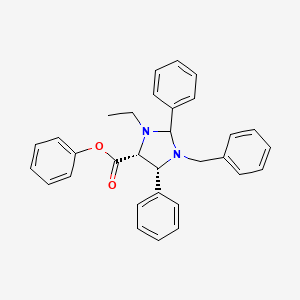
phenyl (4R,5R)-1-benzyl-3-ethyl-2,5-diphenylimidazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
glixxlabs.com High Quality Biochemicals for Research Uses
Scientific Research Applications
Anticonvulsant Agents : Phenytoin derivatives synthesized from 2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxylic acid showed potential as anticonvulsant agents. The structures were established using spectral data, and their anticonvulsant activity was evaluated (Deodhar, Sable, Bhosale, & Juvale, 2009).
Antimicrobial Agents : Thiazolo[4,5-d]pyrimidine derivatives, synthesized starting from related compounds, demonstrated remarkable activity against Gram-positive bacteria and yeast-like fungi. This indicates potential for antimicrobial applications (Urgun, Balkan, & Özalp, 2000).
Cancer Research : Derivatives of phenylimidazolidine have been explored for their anticancer properties. Compounds such as 2-phenyl thiaolidinone substituted 2-phenyl benzothiazole-6-carboxylic acid showed significant in vitro activity against cervical cancer cell lines, suggesting potential as anticancer agents (Prabhu et al., 2015).
Antitubercular Agents : Ecofriendly synthesized derivatives of 4-(4-nitro-phenyl)-2-phenyl-1,4-dihydro-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester demonstrated effective antitubercular activity. This highlights their potential in treating tuberculosis (Warekar et al., 2016).
Analgesic and Anti-inflammatory Agents : Ethyl esters of pyrazole-4-carboxylic acid showed promising analgesic and anti-inflammatory activities. These compounds exhibited mild ulcerogenic potential compared to traditional drugs, suggesting a potential for safer analgesic and anti-inflammatory agents (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
Synthesis Techniques : Phase transfer catalysts have been applied for synthesizing 5,5-diphenylimidazolidine-2,4-dione, a widely used antiepileptic drug. This method resulted in higher yields, indicating a more efficient synthesis process (Ahmadi, Nahri-Niknafs, & Riahi, 2014).
Structural and Spectral Investigations : Detailed studies on compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have been conducted. Experimental and theoretical approaches were used to understand their molecular geometry and electronic structure, which is vital for their application in various fields (Viveka et al., 2016).
Environmental Applications : Modified activated carbons have been used for the extraction of metals like copper and lead, demonstrating the potential for environmental clean-up and testing applications (Ghaedi, Ahmadi, Tavakoli, Montazerozohori, Khanmohammadi, & Soylak, 2008).
Properties
CAS No. |
1132091-17-8 |
|---|---|
Molecular Formula |
C31H30N2O2 |
Molecular Weight |
462.593 |
IUPAC Name |
phenyl (4R,5R)-1-benzyl-3-ethyl-2,5-diphenylimidazolidine-4-carboxylate |
InChI |
InChI=1S/C31H30N2O2/c1-2-32-29(31(34)35-27-21-13-6-14-22-27)28(25-17-9-4-10-18-25)33(23-24-15-7-3-8-16-24)30(32)26-19-11-5-12-20-26/h3-22,28-30H,2,23H2,1H3/t28-,29-,30?/m1/s1 |
InChI Key |
XNGZTFZUVIAPCL-HPSQJEMFSA-N |
SMILES |
CCN1C(C(N(C1C2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC5=CC=CC=C5 |
Synonyms |
(4R,5R)-1-Benzyl-2,4,5-triphenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid ethyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]-](/img/structure/B560353.png)
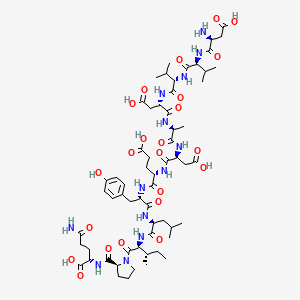
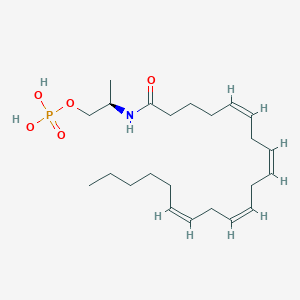
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)
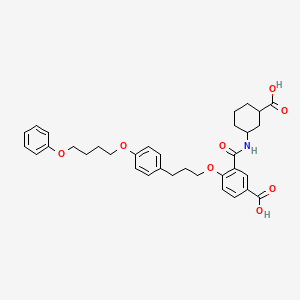

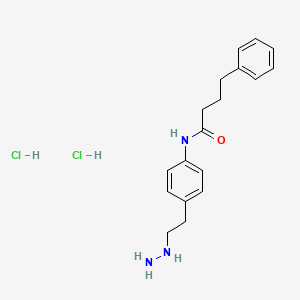

![(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone](/img/structure/B560366.png)
![3-[4-[1-(2-Benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid](/img/structure/B560367.png)
![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)
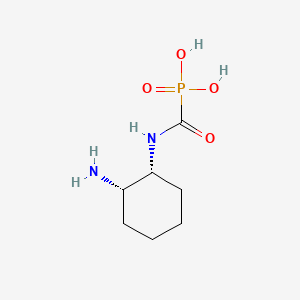
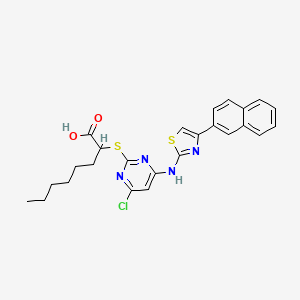
![2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B560376.png)
